3-Amidino-4-aminopyridine chemical structure and properties
3-Amidino-4-aminopyridine chemical structure and properties
An In-Depth Technical Guide to 3-Amidino-4-aminopyridine and its Structural Analogs for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive technical overview of the chemical structure and properties of aminopyridines, with a specific focus on the projected characteristics of 3-Amidino-4-aminopyridine. Due to the limited direct literature on 3-Amidino-4-aminopyridine, this guide establishes a foundational understanding through a detailed examination of its core structural analogs: 4-aminopyridine and 3,4-diaminopyridine. By understanding the synthesis, properties, and biological activities of these well-characterized molecules, we can extrapolate a scientifically grounded profile for the novel compound of interest.
Introduction to the Aminopyridine Scaffold
Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with one or more amino groups. These structures are of significant interest in medicinal chemistry due to their biological activities, particularly as potassium channel blockers.[1][2] By modulating the flow of potassium ions across cell membranes, these compounds can influence nerve impulses, making them valuable for investigating and treating neurological disorders.[3][4]
In-Depth Profile: 4-Aminopyridine (Fampridine)
4-Aminopyridine (also known as fampridine) is a well-studied aminopyridine that has received FDA approval for the symptomatic treatment of multiple sclerosis (MS).[2][5]
Chemical Structure and Physicochemical Properties
The chemical structure of 4-aminopyridine features an amino group at the 4-position of the pyridine ring.
Caption: Synthetic workflow for 4-Aminopyridine.
Biological Activity and Mechanism of Action
4-Aminopyridine is a broad-spectrum blocker of voltage-gated potassium (Kv) channels. [3][4]In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, 4-aminopyridine enhances conduction in demyelinated axons, thereby improving neurological function. [6]This mechanism is the basis for its therapeutic effect in multiple sclerosis, where it has been shown to improve walking speed. [2][7]
Caption: Mechanism of action of 4-Aminopyridine.
In-Depth Profile: 3,4-Diaminopyridine (Amifampridine)
3,4-Diaminopyridine, also known as amifampridine, is another clinically relevant aminopyridine used for the treatment of Lambert-Eaton myasthenic syndrome (LEMS). [8][9]
Chemical Structure and Physicochemical Properties
This compound features two amino groups at the 3 and 4 positions of the pyridine ring.
Caption: Chemical structure of 3,4-Diaminopyridine.
| Property | Value | Source |
| IUPAC Name | Pyridine-3,4-diamine | [9] |
| CAS Number | 54-96-6 | [9] |
| Molecular Formula | C₅H₇N₃ | [9] |
| Molecular Weight | 109.13 g/mol | [9] |
| Melting Point | 218-220 °C (with decomposition) | [10] |
| Solubility | Readily soluble in alcohols and hot water. | [10] |
Synthesis of 3,4-Diaminopyridine
A common synthetic route starts from 4-hydroxypyridine and involves several steps including nitration, chlorination, amination, and reduction. [11]
Caption: General synthetic scheme for 3,4-Diaminopyridine.
Biological Activity and Mechanism of Action
Similar to 4-aminopyridine, 3,4-diaminopyridine is a potassium channel blocker. [9]Its primary clinical application is in LEMS, an autoimmune disorder where the release of acetylcholine at the neuromuscular junction is impaired. By blocking presynaptic potassium channels, 3,4-diaminopyridine prolongs the action potential, leading to an increased influx of calcium and enhanced acetylcholine release, which helps to alleviate muscle weakness. [9]
Projected Profile of 3-Amidino-4-aminopyridine
Based on the foundational knowledge of aminopyridines and the chemical properties of the amidino group, we can construct a projected profile for 3-Amidino-4-aminopyridine. The amidino group is known to be a strong base and can participate in hydrogen bonding, which may influence the molecule's physicochemical properties and biological interactions.
Proposed Chemical Structure
The proposed structure features an amidino group at the 3-position and an amino group at the 4-position of the pyridine ring.
Caption: Proposed chemical structure of 3-Amidino-4-aminopyridine.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₆H₈N₄ | Based on the proposed structure. |
| Molecular Weight | ~136.16 g/mol | Calculated from the molecular formula. |
| pKa | Higher than 3,4-diaminopyridine | The amidino group is a stronger base than an amino group. |
| Solubility | Likely soluble in water | The presence of multiple nitrogen atoms capable of hydrogen bonding should enhance water solubility, especially in acidic conditions where the amidino and amino groups would be protonated. |
Proposed Synthesis of 3-Amidino-4-aminopyridine
A plausible synthetic route could start from 3-amino-4-cyanopyridine, which can be prepared from 3,4-diaminopyridine. The cyano group can then be converted to the amidine.
Caption: Proposed synthetic route for 3-Amidino-4-aminopyridine.
Potential Biological Activity
Given its structural similarity to 3,4-diaminopyridine, it is highly probable that 3-Amidino-4-aminopyridine would also function as a potassium channel blocker. The introduction of the amidino group could modulate its binding affinity and selectivity for different Kv channel subtypes. Furthermore, amidino-substituted heterocyclic compounds have shown a range of biological activities, including antiproliferative effects. [12]Therefore, this novel compound warrants investigation for its potential in both neurological disorders and oncology.
Experimental Protocol: Synthesis of 4-Aminopyridine
This protocol provides a general method for the synthesis of 4-aminopyridine from 4-nitropyridine N-oxide, illustrating a key synthetic transformation in this class of compounds.
Step 1: Reduction of the Nitro Group
-
In a round-bottom flask, dissolve 4-nitropyridine N-oxide in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-aminopyridine N-oxide.
Step 2: Reduction of the N-Oxide
-
Dissolve the 4-aminopyridine N-oxide from the previous step in chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosphorus trichloride (PCl₃) in chloroform.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH > 10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-aminopyridine.
Conclusion
While direct experimental data on 3-Amidino-4-aminopyridine is scarce, a comprehensive understanding of its properties and potential can be derived from its well-characterized analogs, 4-aminopyridine and 3,4-diaminopyridine. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this novel compound. The projected properties and synthetic route outlined herein offer a strategic starting point for further investigation into what could be a promising new therapeutic agent.
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